Molecular Weight and Formula vs. Close Analogs
The target compound (CAS 813530-45-9) has a molecular weight of 342.2 g/mol and formula C₉H₁₂BrNO₄S₂ . This differs from its β-alanine analog (CAS 813530-38-0), which has a molecular weight of 314.2 g/mol and formula C₇H₈BrNO₄S₂ . The 28.0 g/mol difference arises from the substitution of the valine side chain with a simpler propanoic acid backbone. This distinction is critical for accurate inventory management, purity assessment by LC-MS, and for researchers who require the specific steric bulk of the L-valine isopropyl group for binding studies.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 342.2 g/mol |
| Comparator Or Baseline | 3-{[(5-bromothien-2-yl)sulfonyl]amino}propanoic acid (CAS 813530-38-0): 314.18 g/mol |
| Quantified Difference | 28.02 g/mol higher |
| Conditions | Standard molecular weight calculation based on IUPAC atomic masses. |
Why This Matters
Confirms correct compound identity and purity assessment; prevents procurement of a structurally similar but chemically distinct analog.
